Vascular-to-Myocardial Selectivity: Diltiazem vs. Verapamil and Felodipine in Isolated Rat Tissue Preparations
In an in vitro study comparing the vascular versus myocardial inhibitory selectivity of three structurally distinct calcium antagonists in isolated rat portal vein and papillary muscle preparations, diltiazem exhibited a vascular-to-myocardial selectivity factor of 8.9, positioning it as an intermediate agent between the highly vascular-selective dihydropyridine felodipine (selectivity factor 103) and the non-selective phenylalkylamine verapamil (selectivity factor 0.92) [1]. Selectivity was quantified as the ratio of pIC50 values at equilibrium (t=∞) for vascular and myocardial tissue preparations.
| Evidence Dimension | Vascular-to-myocardial inhibitory selectivity factor (ratio of pIC50 vascular / pIC50 myocardial at equilibrium) |
|---|---|
| Target Compound Data | 8.9 |
| Comparator Or Baseline | Felodipine: 103; Verapamil: 0.92 |
| Quantified Difference | Diltiazem is 9.7× more vascular-selective than verapamil; felodipine is 11.6× more vascular-selective than diltiazem |
| Conditions | Isolated rat portal vein (vascular) and paced papillary muscle (myocardial) preparations; concentration-time-effect analysis with computer-assisted contractile force measurement; equilibrium pIC50 values determined at t=∞ |
Why This Matters
This intermediate selectivity profile directly informs procurement decisions: researchers investigating balanced vascular and cardiac effects should select diltiazem over highly vascular-selective dihydropyridines or non-selective phenylalkylamines, as the 8.9 selectivity factor predicts a distinct pharmacodynamic signature that cannot be replicated by in-class alternatives.
- [1] Ljung B, Kjellstedt A, Orebäck B. Vascular Versus Myocardial Selectivity of Calcium Antagonists Studied by Concentration-Time-Effect Relations. J Cardiovasc Pharmacol. 1987;10(Suppl 1):S34-S39. View Source
